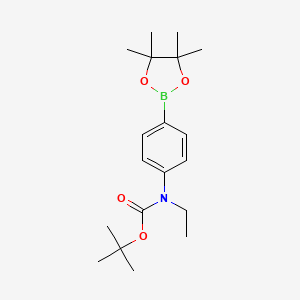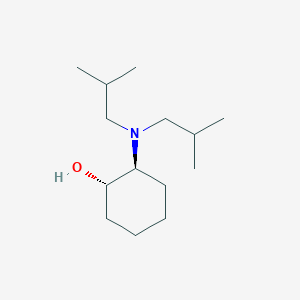
(1S,2S)-2-(Diisobutylamino)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-2-(Diisobutylamino)cyclohexan-1-ol is a chiral compound with a cyclohexane ring substituted with a diisobutylamino group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(Diisobutylamino)cyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone.
Reductive Amination: Cyclohexanone undergoes reductive amination with diisobutylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to obtain the desired (1S,2S) enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-2-(Diisobutylamino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: Formation of the corresponding ketone
Reduction: Formation of the corresponding amine
Substitution: Formation of alkyl halides or other substituted derivatives
Applications De Recherche Scientifique
(1S,2S)-2-(Diisobutylamino)cyclohexan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interactions of chiral compounds with biological systems.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1S,2S)-2-(Diisobutylamino)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The diisobutylamino group can interact with receptors or enzymes, leading to changes in their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylcyclohexanol: Similar in structure but lacks the diisobutylamino group.
1-Bromo-1-methylcyclohexane: Contains a bromine atom instead of the hydroxyl group.
Cyclohexanol: Lacks the diisobutylamino group and is a simpler structure.
Uniqueness
(1S,2S)-2-(Diisobutylamino)cyclohexan-1-ol is unique due to the presence of both the diisobutylamino group and the hydroxyl group on a chiral cyclohexane ring. This combination of functional groups and chirality imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C14H29NO |
|---|---|
Poids moléculaire |
227.39 g/mol |
Nom IUPAC |
(1S,2S)-2-[bis(2-methylpropyl)amino]cyclohexan-1-ol |
InChI |
InChI=1S/C14H29NO/c1-11(2)9-15(10-12(3)4)13-7-5-6-8-14(13)16/h11-14,16H,5-10H2,1-4H3/t13-,14-/m0/s1 |
Clé InChI |
CUPUUUNUJBDPNS-KBPBESRZSA-N |
SMILES isomérique |
CC(C)CN(CC(C)C)[C@H]1CCCC[C@@H]1O |
SMILES canonique |
CC(C)CN(CC(C)C)C1CCCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5a,6,7,8,9,9a-Hexahydrodibenzo[b,d]furan-4-ol](/img/structure/B13348257.png)

![2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13348274.png)
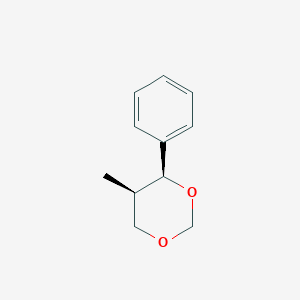

![tert-Butyl 4-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13348304.png)
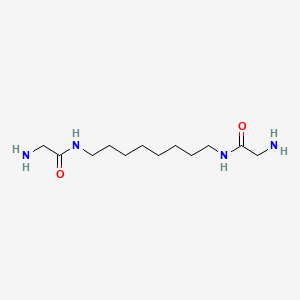

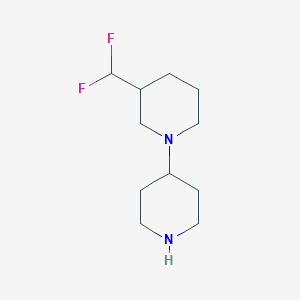
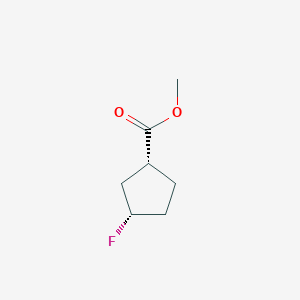
![Thiazolo[5,4-b]pyridin-6-ol](/img/structure/B13348337.png)
